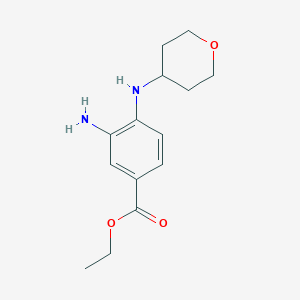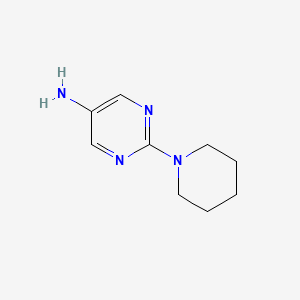
2-Piperidin-1-ylpyrimidin-5-amine
Overview
Description
“2-Piperidin-1-ylpyrimidin-5-amine”, also known as PPA-115, is a small molecule with potential therapeutic applications in various fields. It has a molecular formula of C9H14N4 and a molecular weight of 178.237 .
Synthesis Analysis
The synthesis of pyrimidine analogs, such as “2-Piperidin-1-ylpyrimidin-5-amine”, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Piperidine derivatives are synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure analysis of “2-Piperidin-1-ylpyrimidin-5-amine” involves the use of multiple, complementary, as well as orthogonal, state-of-the-art analytical methods . These methods include three-dimensional (3D) generative modeling for the de novo design of molecules in spatial perspective for the targeted protein structures .Chemical Reactions Analysis
Pyrimidines, including “2-Piperidin-1-ylpyrimidin-5-amine”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Piperidine derivatives also exhibit a wide range of biological activities .Physical And Chemical Properties Analysis
“2-Piperidin-1-ylpyrimidin-5-amine” has a molecular formula of C9H14N4 and a molecular weight of 178.237 . More detailed physical and chemical properties would require specific laboratory analysis.Scientific Research Applications
Gene Cloning and Manipulation
2-Piperidin-1-ylpyrimidin-5-amine can be utilized in the process of gene cloning, where it may serve as a building block for synthesizing plasmids. Plasmids are crucial for cloning, transferring, and manipulating genes. The compound could be involved in the preparation of plasmid DNA, which is essential for various research applications, including gene expression analysis, genotyping, and molecular diagnostics .
Pharmacological Research
This compound is a piperidine derivative, which is a significant class of compounds in pharmacology. Piperidine derivatives are present in many pharmaceuticals and play a crucial role in drug design. They are used in synthesizing biologically active molecules that may lead to the discovery of new medications .
Transfection Studies
In cellular biology, transfection studies are vital for understanding gene function and protein expression. 2-Piperidin-1-ylpyrimidin-5-amine could be used to prepare DNA for these studies, providing researchers with the necessary tools to explore cellular processes at a molecular level .
Gene Knockout Studies
Gene knockout studies involve the disruption of specific genes to study the resulting phenotypic changes. The compound could be used to create knockout constructs, which are essential for these types of experiments. It would allow researchers to introduce precise gene modifications and analyze their effects .
Molecular Cloning
Molecular cloning involves the amplification and manipulation of DNA fragments. 2-Piperidin-1-ylpyrimidin-5-amine could be instrumental in amplifying DNA fragments for subsequent cloning into vectors, aiding in the construction of recombinant DNA molecules for various applications .
Synthesis of Piperidine Derivatives
The compound can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have numerous applications in developing drugs and understanding their mechanisms of action .
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-piperidin-1-ylpyrimidin-5-amine, are known to have a wide range of biological activities and are used in various therapeutic applications .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various modes of action depending on their specific structures and the conditions under which they are used .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and the conditions under which they are used .
Pharmacokinetics
It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Piperidine derivatives have been associated with various effects depending on their specific structures and the conditions under which they are used .
properties
IUPAC Name |
2-piperidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJWCNUYFLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296354 | |
| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyrimidin-5-amine | |
CAS RN |
1086378-61-1 | |
| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)


![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
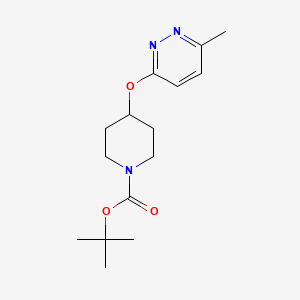

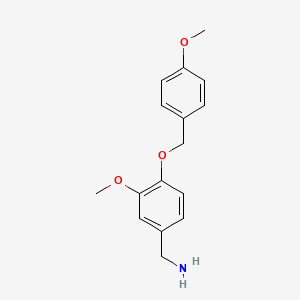

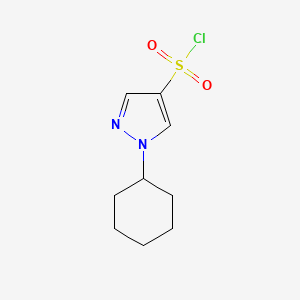
![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)


